7-Methyl-3-octene

Gas Chromatography Analytical Chemistry Complex Mixture Analysis

7-Methyl-3-octene (CAS 86668-33-9) is an acyclic, methyl-branched C9 alkene with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol. It is distinguished by a trans (E) double bond at the C3 position and a methyl branch at C7, conferring a specific stereoelectronic profile.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 86668-33-9
Cat. No. B11826508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3-octene
CAS86668-33-9
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCCC=CCCC(C)C
InChIInChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5+
InChIKeyPVWWZQTXWUTHQT-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-3-octene (CAS 86668-33-9) Technical Procurement Profile: Identity, Class, and Key Differentiators


7-Methyl-3-octene (CAS 86668-33-9) is an acyclic, methyl-branched C9 alkene with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol [1]. It is distinguished by a trans (E) double bond at the C3 position and a methyl branch at C7, conferring a specific stereoelectronic profile [1]. This structural motif places it within the broader class of methylated octenes, yet its unique branching pattern and stereochemistry directly influence its physical properties, chromatographic behavior, and biological activity, making it a compound of targeted interest rather than a generic hydrocarbon intermediate [1].

Why In-Class Octene Analogs Cannot Substitute for 7-Methyl-3-octene in Demanding Research Applications


Simply substituting a generic octene or a differently methylated isomer for 7-methyl-3-octene introduces significant and quantifiable risks in analytical, synthetic, and biological contexts. The specific combination of a trans-3,4 double bond and a 7-methyl branch produces a unique chromatographic retention index and a distinct set of physicochemical properties [1]. These are not shared by its closest isomers, such as 4-methyl-1-octene or unbranched octenes [2], [3]. Consequently, using an incorrect isomer can lead to misidentification in complex mixtures via GC-MS, failed reactions due to altered steric hindrance, or a complete loss of biological activity in semiochemical applications where specific receptor recognition is paramount [4].

Quantitative Differentiation of 7-Methyl-3-octene vs. Closest Analogs: An Evidence-Based Guide


Gas Chromatographic (GC) Retention: Kovats Index on Squalane as a Definitive Identifier

7-Methyl-3-octene exhibits a Kovats Retention Index (RI) of 861 on a non-polar Squalane column at 100 °C, a value that is distinctly higher than that of unbranched octenes and a key differentiator from its isomer, 4-methyl-1-octene [1], [2], [3]. This specific RI allows for its unambiguous identification and separation from closely related hydrocarbons in complex matrices like petroleum distillates or biological volatile organic compound (VOC) profiles, where substitution with an incorrect isomer would lead to co-elution or misidentification [4].

Gas Chromatography Analytical Chemistry Complex Mixture Analysis

Physicochemical Property Divergence: Boiling Point and Density vs. Unbranched Octenes

The introduction of the 7-methyl branch on the octene backbone materially alters its volatility and density. 7-Methyl-3-octene has a boiling point of approximately 140.3 °C at 760 mmHg and a density of 0.7278 g/cm³ , [1]. This represents a significant increase in boiling point and decrease in density compared to a linear octene analog like 2-octene (boiling point ~125-126 °C) [2]. These differences are critical for applications requiring precise distillation fractions or solvent formulations.

Physical Chemistry Purification Formulation

Biological Activity: Documented Role as a Semiochemical in Insect Communication

Unlike most synthetic hydrocarbon isomers, (E)-7-methyl-3-octene is a documented semiochemical, meaning it functions as a signal-bearing molecule in ecological interactions. It is specifically listed in the Pherobase database as a compound utilized by insect species in their chemical communication systems [1]. This biological specificity is not shared by generic octenes and is likely linked to its unique stereochemistry, which is recognized by specific olfactory receptors [2]. This makes the compound valuable for research into pest behavior, monitoring, and potentially integrated pest management strategies.

Semiochemistry Entomology Pest Control

High-Value Application Scenarios for 7-Methyl-3-octene Based on Verified Differentiation


Analytical Reference Standard for Complex Hydrocarbon Mixtures

In petrochemical or environmental laboratories analyzing complex mixtures like gasoline, diesel, or biogenic VOCs, 7-methyl-3-octene serves as a precise, quantifiable retention time marker. Its unique Kovats Index of 861 on Squalane [1] enables it to be used as an internal standard for the identification and quantification of methyl-branched C9 alkenes, a task for which unbranched octene standards are unsuitable due to co-elution or misidentification risks.

Target Compound in Semiochemical and Behavioral Ecology Studies

Researchers investigating insect chemical ecology, particularly species that utilize (E)-7-methyl-3-octene as a component of their pheromone blend [2], require the pure, stereochemically correct compound. Its use is essential for constructing accurate synthetic pheromone lures for monitoring pest populations or studying olfactory receptor specificity, where the use of a structural analog would yield no biological response [3].

Synthetic Intermediate for Specialized Agrochemical Precursors

The structure of 7-methyl-3-octene serves as a core scaffold for more complex semiochemicals. For example, the synthesis of 7-methyl-3-methylene-7-octen-1-yl propanoate, a potent sex pheromone component for the San Jose scale (a major agricultural pest), utilizes a related methyl-octene structure [4]. Access to the pure, correctly substituted hydrocarbon precursor is critical for the efficient synthesis and scale-up of these biologically active agents.

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